![molecular formula C19H30N4OS B2417003 N-{[4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476438-48-9](/img/structure/B2417003.png)

N-{[4-ethyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

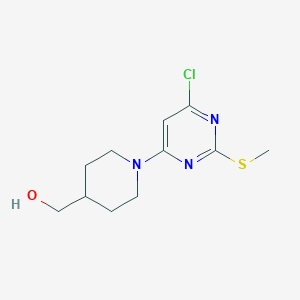

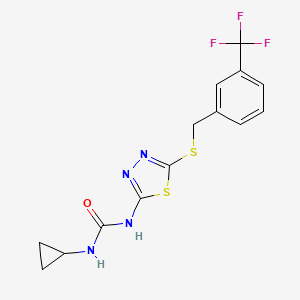

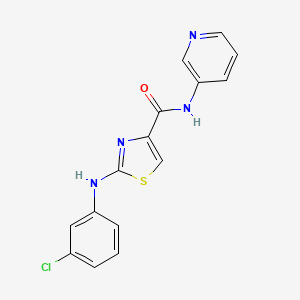

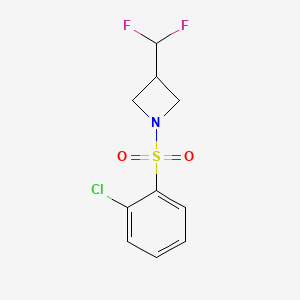

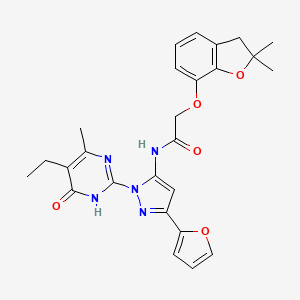

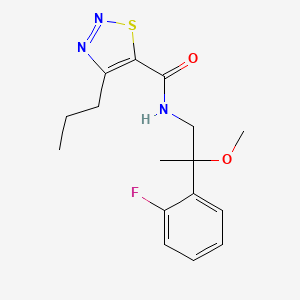

“N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C19H30N4OS and a molecular weight of 362.54. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” includes a 1,2,4-triazole ring, which is a heterocyclic ring with three nitrogen atoms . This structure allows the compound to form hydrogen bonds with different targets, potentially improving its pharmacokinetics, pharmacological, and toxicological properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Adamantane derivatives, including those with triazole components, have been extensively studied for their unique chemical properties. The synthesis and properties of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides have been prepared under mild conditions, showcasing the versatility of adamantane-based compounds in organic synthesis (V. D’yachenko, V. Burmistrov, G. Butov, 2019). Additionally, the spectral and quantum chemical analysis of ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate offers insights into the electronic structure and reactivity of such compounds, highlighting their potential in materials science and catalysis (H. Al-Ghulikah et al., 2019).

Biological Applications

Adamantane and triazole derivatives have also found applications in biologically active compounds. The synthesis and evaluation of fluorescent heterocyclic adamantane amines as multifunctional neuroprotective agents demonstrate the potential of adamantane-based compounds in developing novel therapeutic agents (J. Joubert et al., 2011). These compounds have shown activity against various biological targets, including the N-methyl-d-aspartate receptor/ion channel and nitric oxide synthase, indicating their versatility in drug development.

Material Science and Coordination Chemistry

Functionalized adamantane tectons have been utilized in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks (G. A. Senchyk et al., 2013). These frameworks exhibit unique structural characteristics and magnetic properties, making them of interest for applications in catalysis, gas storage, and separation technologies.

Safety and Hazards

Mecanismo De Acción

Target of action

1,2,4-Triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Adamantane derivatives have been used in antiviral drugs, such as amantadine, which is used to treat and prevent influenza A .

Mode of action

The mode of action of 1,2,4-triazole and adamantane derivatives depends on their specific chemical structure and the biological target they interact with. For example, some 1,2,4-triazole derivatives have been found to inhibit key enzymes in the replication cycle of certain viruses .

Biochemical pathways

The biochemical pathways affected by 1,2,4-triazole and adamantane derivatives can vary widely, depending on the specific derivative and its biological target. For example, some 1,2,4-triazole derivatives have been found to inhibit the synthesis of certain proteins required for viral replication .

Pharmacokinetics

The ADME properties of 1,2,4-triazole and adamantane derivatives can vary widely, depending on their specific chemical structure. Some 1,2,4-triazole derivatives have been found to have good oral bioavailability and to be metabolized primarily in the liver .

Result of action

The molecular and cellular effects of 1,2,4-triazole and adamantane derivatives can vary widely, depending on the specific derivative and its biological target. For example, some 1,2,4-triazole derivatives have been found to induce apoptosis in cancer cells .

Action environment

The action, efficacy, and stability of 1,2,4-triazole and adamantane derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4OS/c1-4-23-16(21-22-18(23)25-12(2)3)11-20-17(24)19-8-13-5-14(9-19)7-15(6-13)10-19/h12-15H,4-11H2,1-3H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSJIXOIMJXJLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC(C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2416926.png)

![4-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2416927.png)

![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2416930.png)

![4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2416938.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2416943.png)